molecular formula C12H14N2O B13861790 3-tert-butyl-1,8-naphthyridin-2(1H)-one

3-tert-butyl-1,8-naphthyridin-2(1H)-one

Cat. No.: B13861790
M. Wt: 202.25 g/mol
InChI Key: MJTQPGFYXPZCDE-UHFFFAOYSA-N
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Description

3-tert-butyl-1H-1,8-naphthyridin-2-one is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of 3-tert-butyl-1H-1,8-naphthyridin-2-one includes a naphthyridine core with a tert-butyl group at the 3-position and a ketone functional group at the 2-position.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1H-1,8-naphthyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce alcohol derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-butyl-1H-1,8-naphthyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, while the ketone group provides a reactive site for further chemical modifications .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-tert-butyl-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C12H14N2O/c1-12(2,3)9-7-8-5-4-6-13-10(8)14-11(9)15/h4-7H,1-3H3,(H,13,14,15)

InChI Key

MJTQPGFYXPZCDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(NC1=O)N=CC=C2

Origin of Product

United States

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